molecular formula C16H23NO2 B14697498 N-(m-Acetylphenyl)-2-propylvaleramide CAS No. 22179-47-1

N-(m-Acetylphenyl)-2-propylvaleramide

Cat. No.: B14697498
CAS No.: 22179-47-1
M. Wt: 261.36 g/mol
InChI Key: NDCZFQPEODGZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-Acetylphenyl)-2-propylvaleramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a valeramide moiety through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Acetylphenyl)-2-propylvaleramide typically involves the acylation of m-acetylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(m-Acetylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaOCH3 in methanol at room temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(m-Acetylphenyl)-2-propylvaleramide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. The acetyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The valeramide moiety may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(m-Acetylphenyl)-2-propylbutyramide: Similar structure but with a shorter carbon chain.

    N-(m-Acetylphenyl)-2-propylhexanamide: Similar structure but with a longer carbon chain.

Uniqueness

N-(m-Acetylphenyl)-2-propylvaleramide is unique due to its specific carbon chain length, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

22179-47-1

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-propylpentanamide

InChI

InChI=1S/C16H23NO2/c1-4-7-13(8-5-2)16(19)17-15-10-6-9-14(11-15)12(3)18/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,17,19)

InChI Key

NDCZFQPEODGZKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.